Unique Reactive Handle for Bioconjugation vs. Non-functionalized IMiDs
The target compound provides a 4-isothiocyanato functional group on the lenalidomide scaffold, confirmed by its unique SMILES notation: O=C1N(Cc2c1cccc2N=C=S)C1CCC(=O)NC1=O [1]. This key structural difference from the parent drug lenalidomide (4-amino) enables its use as an immediate electrophile for conjugation to amine-containing linkers or payloads. In contrast, lenalidomide and pomalidomide lack this reactive moiety, necessitating additional synthetic steps for functionalization. This represents a class-level inference of differential utility for bioconjugate synthesis, but a direct head-to-head comparison of reaction yields or kinetics with alternative reactive handles (e.g., Lenalidomide-C4-NH2 for amide coupling) is not available from disclosed sources [1].
| Evidence Dimension | Availability of reactive isothiocyanate functional group |
|---|---|
| Target Compound Data | Contains 4-isothiocyanato group (-N=C=S) |
| Comparator Or Baseline | Lenalidomide contains 4-amino group (-NH2); Pomalidomide contains no 4-position amino group |
| Quantified Difference | Structural binary difference (present/absent); no kinetic or yield data available |
| Conditions | Structural analysis based on chemical formula and IUPAC name from vendor database |
Why This Matters
For procurement, this pre-installed reactive group eliminates the need for a de novo synthetic step to install a conjugation handle, saving significant time for PROTAC or molecular glue research programs.
- [1] Chem-space.com. 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. CSSB06744474719. CAS 2866317-96-4. View Source
